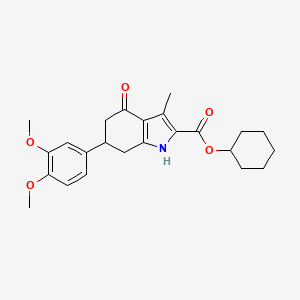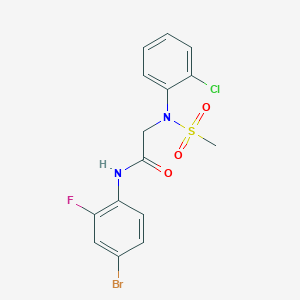![molecular formula C25H23N3O5 B4616386 1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4616386.png)
1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide
Descripción general
Descripción
1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.16377084 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclisation and Synthesis Routes
Research on o-nitrobenzylidene compounds, including those related to quinoxalinones, has explored cyclisation reactions to create quinoxalino[2,3-c]cinnolines with unambiguous substitution patterns. These reactions, facilitated by potassium cyanide in methanol, highlight the synthetic potential for developing complex molecular structures with specific functional attributes, potentially useful in materials science or as intermediates in pharmaceutical synthesis (Shepherd & Smith, 1987).
Catalytic and Enantioselective Applications
Studies have also explored the development of rigid P-chiral phosphine ligands for catalytic applications, demonstrating the utility of quinoxaline derivatives in asymmetric hydrogenation of functionalized alkenes. This research underscores the potential of such compounds in facilitating the synthesis of chiral pharmaceutical ingredients, a critical aspect of drug development (Imamoto et al., 2012).
Antioxidant and Light Stabilization
Investigations into the reactions of indolinone nitroxides and phenoxy radicals have provided insights into the antioxidant properties and light stabilization mechanisms of related compounds. Such studies are relevant for developing new materials with enhanced stability against oxidative stress and UV radiation, potentially applicable in coatings, plastics, and pharmaceuticals to improve shelf life and material integrity (Carloni et al., 1993).
Herbicidal Activity
Research into N-oxide derivatives, including quinoxaline N,N'-dioxides, has revealed moderate to good pre-emergence herbicidal activity against certain plant species. This suggests the potential agricultural applications of such compounds as selective herbicides, contributing to the development of new agrochemicals with specific action modes (Cerecetto et al., 2000).
Anticancer Activity
The synthesis and evaluation of quinoxaline 1,4-di-N-oxide derivatives have been pursued for their potential anticancer activity. Some derivatives have shown significant in vitro antitumor activity, highlighting the therapeutic potential of quinoxaline derivatives in oncology. Such compounds could serve as leads for the development of new anticancer drugs, offering possibly improved efficacy and selectivity for cancer treatment (Zarranz et al., 2004).
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)methoxy]-3-(3-nitrophenyl)-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-25(2,3)19-13-11-17(12-14-19)16-33-27-22-10-5-4-9-21(22)26(30)23(24(27)29)18-7-6-8-20(15-18)28(31)32/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNEUVVWCYCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC(=CC=C4)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)

![N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4616321.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4616348.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide](/img/structure/B4616356.png)
![N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4616373.png)
![4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B4616378.png)
![ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4616394.png)
![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4616396.png)
![2-phenyl-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4616400.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4616404.png)
![2-[(5-{[(3-carboxyphenyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4616419.png)
